Home > Products > Screening Compounds P52206 > p-Lacto-N-hexaose (pLNH)
p-Lacto-N-hexaose (pLNH) - 64331-48-2

p-Lacto-N-hexaose (pLNH)

Catalog Number: EVT-398200
CAS Number: 64331-48-2
Molecular Formula: C40H68N2O31
Molecular Weight: 1073.0 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
p-Lacto-N-hexaose, also known as PLNH, belongs to the class of organic compounds known as oligosaccharides. These are carbohydrates made up of 3 to 10 monosaccharide units linked to each other through glycosidic bonds. p-Lacto-N-hexaose is soluble (in water) and a very weakly acidic compound (based on its pKa).
Source and Classification

para-Lacto-N-hexaose is a hexasaccharide that is primarily found in human milk oligosaccharides. These oligosaccharides play crucial roles in infant nutrition and development, contributing to gut health and immune function. para-Lacto-N-hexaose is classified as a glycan, specifically a type of human milk oligosaccharide, which are complex carbohydrates composed of various monosaccharide units linked together by glycosidic bonds. They are significant for their prebiotic properties and potential health benefits, including modulation of the gut microbiota and prevention of infections in infants .

Synthesis Analysis

The synthesis of para-Lacto-N-hexaose has been achieved through both chemical and enzymatic methods. A notable chemical synthesis approach involves a 3+3 convergent coupling strategy. This method was detailed by Nilsson et al., where the synthesis begins with the preparation of glycosyl acceptors from thioglycosides. The process includes several key steps:

  1. Formation of Glycosyl Acceptors: The initial step involves the conversion of a hemiacetal into a trichloroacetimidate, which is then glycosylated with para-methoxyphenol to produce a glycoside.
  2. Deprotection Steps: After obtaining the glycosyl acceptor, protecting groups are removed using hydrazine acetate, followed by selective acetylation to yield the desired structure.
  3. Final Hydrogenation: The final step involves hydrogenation over palladium on carbon to remove benzyl groups, resulting in para-Lacto-N-hexaose with high yields (up to 92%) throughout the synthesis .
Molecular Structure Analysis

The molecular structure of para-Lacto-N-hexaose consists of six monosaccharide units, specifically two N-acetyllactosamine residues and one lactose unit at its reducing end. The structural formula can be represented as follows:

C18H32N2O16\text{C}_{18}\text{H}_{32}\text{N}_2\text{O}_{16}

This indicates that para-Lacto-N-hexaose contains 18 carbon atoms, 32 hydrogen atoms, 2 nitrogen atoms, and 16 oxygen atoms. The specific arrangement of these monosaccharides contributes to its biological functions and interactions within the human body .

Chemical Reactions Analysis

para-Lacto-N-hexaose participates in various chemical reactions typical for oligosaccharides:

  • Glycosylation Reactions: These are fundamental for constructing larger oligosaccharides or polysaccharides by forming glycosidic bonds with other sugar moieties.
  • Hydrolysis: Under acidic or enzymatic conditions, para-Lacto-N-hexaose can undergo hydrolysis to yield its constituent monosaccharides.
  • Acetylation and Deacetylation: These reactions allow for modifications that can enhance solubility or alter biological activity.

The reactions often require careful control of conditions such as temperature, pH, and concentration to achieve desired outcomes without degradation .

Mechanism of Action

The mechanism of action for para-Lacto-N-hexaose primarily revolves around its prebiotic effects. It serves as a substrate for beneficial gut bacteria, promoting their growth while inhibiting pathogenic bacteria. This interaction occurs through several pathways:

  • Modulation of Gut Microbiota: By providing energy sources for beneficial microbes, it enhances gut health.
  • Immune System Support: It may interact with immune cells in the gut to bolster immune responses against pathogens.
  • Inhibition of Pathogen Adhesion: para-Lacto-N-hexaose can prevent pathogens from adhering to intestinal walls, thereby reducing infection risk.

Research indicates that these mechanisms contribute significantly to infant health by supporting digestive health and enhancing immunity during critical developmental periods .

Physical and Chemical Properties Analysis

The physical properties of para-Lacto-N-hexaose include:

  • Molecular Weight: Approximately 500 Da.
  • Solubility: Highly soluble in water due to its hydrophilic nature from multiple hydroxyl groups.
  • Stability: Stable under neutral pH but can degrade under extreme acidic or basic conditions.

Chemical properties include its ability to form hydrogen bonds due to hydroxyl groups, influencing its interactions with other biomolecules .

Applications

The applications of para-Lacto-N-hexaose extend across various fields:

  • Infant Nutrition: As a component of human milk oligosaccharides, it is vital for infant formula development aimed at mimicking breast milk.
  • Probiotics Development: It is used in formulations designed to enhance gut microbiota composition.
  • Pharmaceuticals: Research is ongoing into its potential therapeutic roles in preventing infections and promoting gut health.
Introduction to Human Milk Oligosaccharides (HMOs) and p-Lacto-N-hexaose (pLNH)

Human Milk Oligosaccharides (HMOs) represent one of the most structurally complex and functionally significant components of human breast milk. As the third most abundant solid component after lactose and lipids, HMOs occur at concentrations of 12-20 g/L, playing indispensable roles in infant health beyond basic nutrition [3] [5]. These complex carbohydrates exhibit remarkant structural diversity, with over 200 distinct structures identified to date, primarily composed of five monosaccharide building blocks: glucose (Glc), galactose (Gal), N-acetylglucosamine (GlcNAc), fucose (Fuc), and sialic acid (Neu5Ac) [5] [8]. Unlike nutritive carbohydrates, HMOs resist digestion in the upper gastrointestinal tract, reaching the colon intact where they exert prebiotic effects and interact directly with intestinal cells and immune components [3].

Role of HMOs in Infant Development and Immunity

The biological significance of HMOs extends far beyond their prebiotic function, encompassing sophisticated immunomodulatory activities critical for neonatal development:

  • Microbiome Shaping: HMOs selectively promote the growth of beneficial Bifidobacterium species while inhibiting pathogen colonization through receptor mimicry. This bifidogenic effect establishes a balanced gut ecosystem during early life when the infant immune system is highly vulnerable [3] [5].
  • Pathogen Defense: Functioning as soluble decoy receptors, HMOs structurally resemble epithelial cell surface glycans. Pathogens bind to HMOs instead of intestinal receptors, reducing infections from Campylobacter jejuni, Salmonella spp., and caliciviruses [5] [6].
  • Immune Programming: HMOs directly modulate intestinal epithelial cell responses, reduce leukocyte recruitment to inflamed tissues, and promote anti-inflammatory cytokine profiles. This helps establish immune tolerance and reduces inappropriate inflammatory responses [5] [6]. Clinical studies correlate specific HMO profiles with reduced incidence of allergic dermatitis, asthma, and autoimmune disorders later in life [5].
  • Systemic Effects: Approximately 1% of HMOs enter systemic circulation, potentially influencing immune responses beyond the gut. This may contribute to the reduced incidence of respiratory infections and sepsis observed in breastfed infants [3] [6].

Table 1: Key Immunological Functions of HMOs

FunctionMechanismRepresentative HMOs
PrebioticSelective metabolism by beneficial bacteriaLNT, LNnT, 2'-FL
Anti-adhesivePathogen glycan binding blockadepLNH, DSLNT, 3-FL
ImmunomodulatoryCytokine modulation, leukocyte trafficking regulationpLNH, 6'-SL, LNFP-I
Barrier enhancementTight junction protein expression, mucin production2'-FL, 3-FL

Structural Classification of HMOs: Para- vs. Iso-Oligosaccharides

The functional diversity of HMOs arises from their structural complexity, broadly categorized into three classes based on terminal modifications: neutral (35-50%), fucosylated (42-55%), and sialylated (12-14%) oligosaccharides [3] [5]. However, a more fundamental distinction exists at the core structural level:

  • Para-series Oligosaccharides: Characterized by a Type 2 core where galactose connects to N-acetylglucosamine via a β1-4 linkage (Galβ1-4GlcNAc, lacto-N-biose). This configuration generates the linear backbone of structures including lacto-N-neotetraose (LNnT) and its elongation product, para-lacto-N-hexaose (pLNH) [1] [8].
  • Iso-series Oligosaccharides: Contain a Type 1 core with a β1-3 linkage between galactose and N-acetylglucosamine (Galβ1-3GlcNAc, lacto-N-biose I). This configuration forms the basis of lacto-N-tetraose (LNT) and its extended derivatives like lacto-N-hexaose (LNH) [1] [8].

The distinction between para- and iso-series has profound biological implications. Epithelial cell receptors predominantly express type 1 chains, making iso-oligosaccharides particularly effective as receptor mimics for gut pathogens. Conversely, para-series oligosaccharides like pLNH appear more resistant to certain bacterial glycosidases, potentially extending their prebiotic effect throughout the colon [1] [8]. Additionally, the linear versus branched configurations influence molecular flexibility and receptor accessibility, factors that determine interactions with immune cells and microbial glycan-binding proteins.

pLNH as a Core Linear Hexasaccharide: Prevalence and Functional Significance

Para-lacto-N-hexaose (pLNH) represents a fundamental structural archetype among HMOs as a core linear hexasaccharide. Its structure consists of a repeating para-disaccharide unit: Galβ1-4GlcNAcβ1-3Galβ1-4GlcNAcβ1-3Galβ1-4Glc (Figure 1), making it an elongation product of lacto-N-neotetraose (LNnT) [1]. While not as abundant as fucosylated or sialylated HMOs like 2'-FL (approximately 30% of total HMOs) or LNT (approximately 15%), pLNH constitutes a significant proportion of the neutral HMO fraction in human milk, typically ranging from 1-5% of total oligosaccharides [1] [3]. Its concentration follows the typical HMO trajectory, being highest in colostrum (approximately 0.3-0.5 g/L) and decreasing in mature milk [3].

Table 2: Structural Characteristics of Core HMO Hexasaccharides

Characteristicpara-Lacto-N-hexaose (pLNH)Lacto-N-hexaose (LNH)para-Lacto-N-neohexaose (pLNnH)
Core TypePara-series (Type 2)Iso-series (Type 1)Para-series (Type 2)
Glycosidic BondsGalβ1-4GlcNAcβ1-3Galβ1-4GlcNAcβ1-3Galβ1-4GlcGalβ1-3GlcNAcβ1-3Galβ1-4GlcNAcβ1-3Galβ1-4Glc (with β1-6 branch)Galβ1-4GlcNAcβ1-6[Galβ1-4GlcNAcβ1-3]Galβ1-4Glc
BranchingLinearBranched (single β1-6 linkage)Branched (single β1-6 linkage)
Terminal ModificationsCan be fucosylated or sialylatedOften α1-3/4 fucosylatedOften α1-3 fucosylated

The linear architecture of pLNH contributes to its unique functional properties compared to branched hexasaccharides like lacto-N-hexaose (LNH) or para-lacto-N-neohexaose (pLNnH). Research indicates pLNH serves as a crucial scaffold for microbial adhesion, potentially inhibiting pathogen binding to intestinal epithelia through multivalent interactions unavailable to smaller oligosaccharides [1] [5]. Its extended conformation may facilitate interactions with lectin receptors on immune cells, including dendritic cells and macrophages, modulating inflammatory responses more effectively than tetraose structures [5]. Furthermore, as an unmodified core structure, pLNH acts as a metabolic substrate for specific Bifidobacterium strains possessing the enzymatic machinery (β-hexosaminidases, β-galactosidases) to cleave its β1-3 and β1-4 linkages [1] [3].

Synthetic accessibility has historically limited pLNH research compared to simpler HMOs like 2'-FL. Recent advances in glycosylation chemistry, particularly optimized 3+3 convergent coupling strategies using thioglycoside donors and temporary protecting groups, have enabled gram-scale synthesis of pLNH [1]. This breakthrough now facilitates detailed structure-function studies exploring how chain length and linearity influence its prebiotic specificity and immunomodulatory potency compared to its branched counterpart pLNnH and other core structures [1]. Preliminary evidence suggests pLNH may uniquely promote the growth of Bifidobacterium longum subsp. infantis strains capable of utilizing longer-chain oligosaccharides, potentially offering advantages for microbiome development in preterm infants where these bacteria are often deficient [1] [3].

Figure 1: Structural Diagram of para-Lacto-N-hexaose (pLNH)Glcβ1-4GlcNAcβ1-3Galβ1-4GlcNAcβ1-3Galβ1-4Glc(Reducing end glucose shown at right)

Properties

CAS Number

64331-48-2

Product Name

p-Lacto-N-hexaose (pLNH)

IUPAC Name

N-[(2S,3R,4R,5S,6R)-5-[(2S,3R,4S,5S,6R)-4-[(2S,3R,4R,5S,6R)-3-acetamido-5-hydroxy-6-(hydroxymethyl)-4-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-[(2R,3S,4S,5R,6S)-3,5-dihydroxy-2-(hydroxymethyl)-6-[(2R,3R,4R,5R)-1,2,4,5-tetrahydroxy-6-oxohexan-3-yl]oxyoxan-4-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide

Molecular Formula

C40H68N2O31

Molecular Weight

1073.0 g/mol

InChI

InChI=1S/C40H68N2O31/c1-10(50)41-19-26(59)32(18(9-49)68-36(19)72-34-24(57)16(7-47)66-39(29(34)62)69-31(13(53)4-44)21(54)12(52)3-43)70-40-30(63)35(25(58)17(8-48)67-40)73-37-20(42-11(2)51)33(23(56)15(6-46)64-37)71-38-28(61)27(60)22(55)14(5-45)65-38/h3,12-40,44-49,52-63H,4-9H2,1-2H3,(H,41,50)(H,42,51)/t12-,13+,14+,15+,16+,17+,18+,19+,20+,21+,22-,23+,24-,25-,26+,27-,28+,29+,30+,31+,32+,33+,34-,35-,36-,37-,38-,39-,40-/m0/s1

InChI Key

JBUKBMAGFHJXMR-VGGBRENTSA-N

SMILES

CC(=O)NC1C(C(C(OC1OC2C(C(OC(C2O)OC(C(CO)O)C(C(C=O)O)O)CO)O)CO)OC3C(C(C(C(O3)CO)O)OC4C(C(C(C(O4)CO)O)OC5C(C(C(C(O5)CO)O)O)O)NC(=O)C)O)O

Synonyms

Galβ1-4GlcNAcβ1-3Galβ1-4GlcNAcβ1-3Galβ1-4Glc C40H68N2O31

Canonical SMILES

CC(=O)NC1C(C(C(OC1OC2C(C(OC(C2O)OC(C(CO)O)C(C(C=O)O)O)CO)O)CO)OC3C(C(C(C(O3)CO)O)OC4C(C(C(C(O4)CO)O)OC5C(C(C(C(O5)CO)O)O)O)NC(=O)C)O)O

Isomeric SMILES

CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1O[C@H]2[C@H]([C@H](O[C@H]([C@@H]2O)O[C@H]([C@@H](CO)O)[C@@H]([C@H](C=O)O)O)CO)O)CO)O[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O[C@H]5[C@@H]([C@H]([C@H]([C@H](O5)CO)O)O)O)NC(=O)C)O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.